3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile
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Overview
Description
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile: is a complex organic compound characterized by the presence of dodecyldisulfanyl groups attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the thiazole ring followed by the introduction of dodecyldisulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, forming thiols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with molecular targets through its disulfide and thiazole groups. These interactions can modulate various biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives
- 3,5-Bis(4’-Carboxy-Phenyl)-1,2,4-Triazole
Uniqueness
3,5-Bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of disulfide and thiazole groups, which confer distinct chemical and biological properties. This makes it stand out compared to other similar compounds, which may lack one or more of these features.
Properties
CAS No. |
57142-45-7 |
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Molecular Formula |
C28H50N2S5 |
Molecular Weight |
575.0 g/mol |
IUPAC Name |
3,5-bis(dodecyldisulfanyl)-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C28H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-31-34-27-26(25-29)28(33-30-27)35-32-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
QZHDOLCSLGQJKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSSC1=C(C(=NS1)SSCCCCCCCCCCCC)C#N |
Origin of Product |
United States |
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